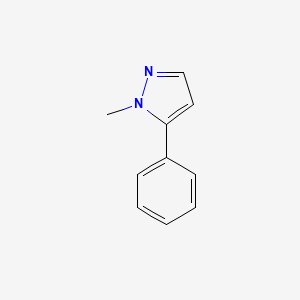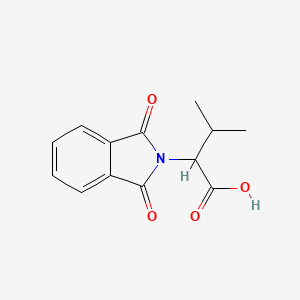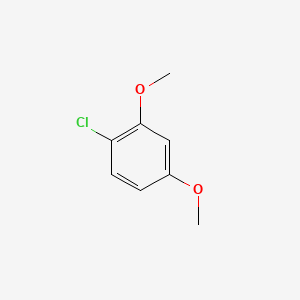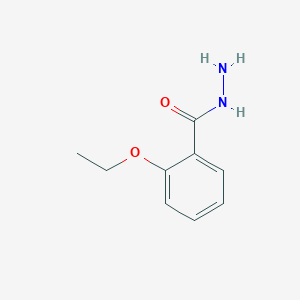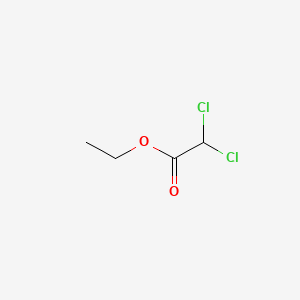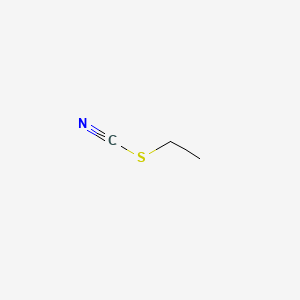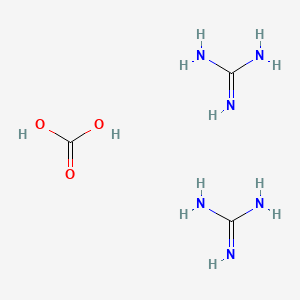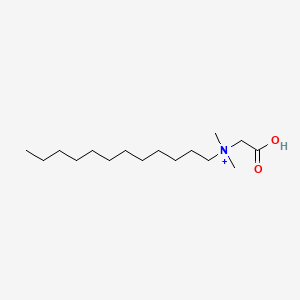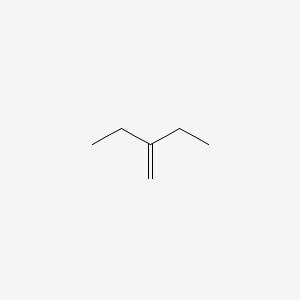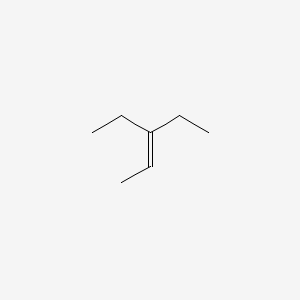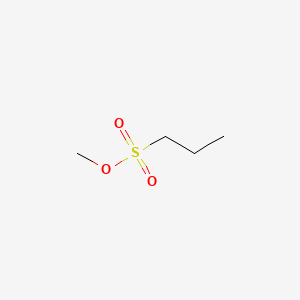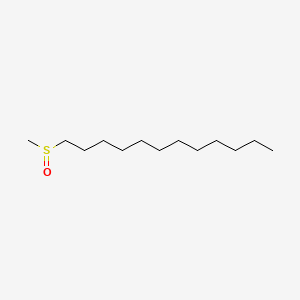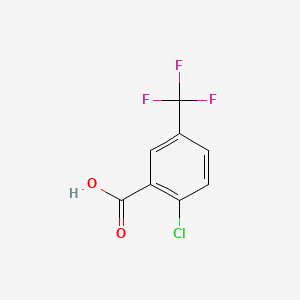
2-Chloro-5-(trifluoromethyl)benzoic acid
概要
説明
2-Chloro-5-(trifluoromethyl)benzoic acid is a carboxylic acid derivative with the molecular formula ClC6H3(CF3)CO2H and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring, making it a valuable building block in organic synthesis .
生化学分析
Biochemical Properties
2-Chloro-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a surrogate standard in studies investigating pesticide exposure and contamination. It interacts with enzymes involved in the detoxification processes, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further interact with cellular proteins and nucleic acids, potentially causing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates. Conversely, it can also activate enzymes involved in the detoxification of reactive intermediates, thereby enhancing the cellular defense mechanisms. The binding interactions of this compound with proteins and nucleic acids can also result in changes in gene expression, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular effects, such as increased oxidative stress, DNA damage, and alterations in cellular metabolism. These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur. These findings underscore the importance of dose optimization in studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to the detoxification of xenobiotics. It interacts with enzymes such as cytochrome P450, glutathione S-transferases, and other phase II detoxification enzymes. These interactions facilitate the conversion of this compound into more water-soluble metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of reactive intermediates and antioxidants within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This accumulation can influence its localization and overall impact on cellular function. Understanding the transport and distribution of this compound is crucial for assessing its biochemical effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes. The subcellular localization of this compound is a key factor in determining its overall biochemical impact .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the chlorination of 5-(trifluoromethyl)benzoic acid using thionyl chloride or phosphorus pentachloride under reflux conditions . Another method includes the direct fluorination of 2-chloro-5-methylbenzoic acid using elemental fluorine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 2-amino-5-(trifluoromethyl)benzoic acid or 2-thio-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 2-chloro-5-(trifluoromethyl)benzaldehyde or 2-chloro-5-(trifluoromethyl)benzoquinone.
科学的研究の応用
2-Chloro-5-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals . In medicinal chemistry, it is used to develop compounds with potential anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it is employed in the study of pesticide exposure and contamination in environmental science .
作用機序
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)benzoic acid
- 2-Chloro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-6-(trifluoromethyl)benzoic acid
Uniqueness
2-Chloro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional arrangement can lead to different biological activities and chemical properties compared to its isomers.
特性
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRKCGYQAKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350817 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-06-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the preparation method described in the research paper for 2-chloro-5-(trifluoromethyl)benzoic acid?
A1: The research paper [] outlines a novel method for synthesizing this compound. The significance lies in its simplicity and efficiency compared to potential previous methods. The use of readily available starting materials like p-trifluoromethyl chlorobenzene and t-butyl lithium as a catalyst contributes to a potentially more cost-effective and industrially scalable process. Additionally, the reported high yield and simplified purification process further highlight its potential advantages for large-scale production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
